VU0361737

Description

Historical Development and Discovery Context

VU 0361737 emerged from a comprehensive drug discovery program initiated at Vanderbilt University through high-throughput screening campaigns specifically designed to identify positive allosteric modulators of metabotropic glutamate receptor 4. The compound represents part of a broader research initiative that began following the limited availability of metabotropic glutamate receptor 4 positive allosteric modulators in the scientific literature prior to 2008. The discovery timeline indicates that VU 0361737 was first reported in the scientific literature around 2009, marking a significant milestone in the development of selective metabotropic glutamate receptor 4 modulators.

The compound's development was driven by the recognized therapeutic potential of metabotropic glutamate receptor 4 activation, particularly in the context of neurological disorders. The research team at Vanderbilt University conducted systematic structure-activity relationship studies on a series of heterobiaryl amides, which ultimately led to the identification of VU 0361737 as a promising lead compound. The discovery process involved extensive optimization of molecular scaffolds, with particular attention to achieving central nervous system penetration while maintaining selectivity for metabotropic glutamate receptor 4 over other receptor subtypes.

The historical context of VU 0361737's development is particularly significant given the challenges associated with developing selective allosteric modulators. Prior to its discovery, the field was dominated by a limited number of tool compounds, with PHCCC representing one of the few available metabotropic glutamate receptor 4 positive allosteric modulators. The emergence of VU 0361737 provided researchers with a new pharmacological tool that offered improved properties compared to existing compounds, including enhanced selectivity and favorable pharmacokinetic characteristics.

Nomenclature and Structural Classification

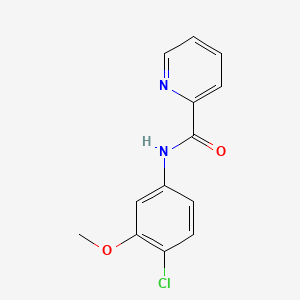

VU 0361737 is formally designated as N-(4-chloro-3-methoxyphenyl)-2-pyridinecarboxamide, reflecting its structural composition and chemical architecture. The compound carries the Chemical Abstracts Service registry number 1161205-04-4, providing a unique identifier for regulatory and research purposes. Alternative nomenclature includes the designation ML-128, which has been used in various research contexts.

The molecular formula of VU 0361737 is C₁₃H₁₁ClN₂O₂, with a molecular weight of 262.69 daltons. The compound belongs to the chemical class of heterobiaryl amides, characterized by the presence of both pyridine and substituted aniline moieties connected through an amide linkage. The structural features include a 2-pyridinecarboxamide core linked to a 4-chloro-3-methoxyphenyl substituent, which together confer the compound's selectivity and pharmacological activity.

| Property | Value |

|---|---|

| Chemical Name | N-(4-chloro-3-methoxyphenyl)-2-pyridinecarboxamide |

| Alternative Name | ML-128 |

| Molecular Formula | C₁₃H₁₁ClN₂O₂ |

| Molecular Weight | 262.69 Da |

| CAS Registry Number | 1161205-04-4 |

| Chemical Class | Heterobiaryl amide |

The structural classification of VU 0361737 places it within the broader category of positive allosteric modulators, specifically those targeting metabotropic glutamate receptors. The compound's design reflects principles of structure-based drug design, where specific molecular features have been optimized to achieve selective binding to allosteric sites on the target receptor. The presence of the chloro and methoxy substituents on the phenyl ring, along with the pyridine carboxamide moiety, represents critical structural elements that contribute to the compound's pharmacological profile.

Chemical property analysis reveals that VU 0361737 possesses three hydrogen bond acceptors, one hydrogen bond donor, and three rotatable bonds. These properties contribute to the compound's ability to interact with the allosteric binding site while maintaining appropriate physicochemical characteristics for biological activity. The molecular architecture supports the compound's classification as a small molecule modulator with favorable drug-like properties.

Position within Allosteric Modulator Research Landscape

VU 0361737 occupies a distinguished position within the broader landscape of allosteric modulator research, representing a significant advancement in the development of selective metabotropic glutamate receptor 4 positive allosteric modulators. The compound has established itself as a benchmark tool compound in neuropharmacological research, providing researchers with a reliable pharmacological probe for investigating metabotropic glutamate receptor 4 function. Its development marked a crucial milestone in the progression from early, less selective compounds to highly specific modulators with improved pharmacological profiles.

The compound demonstrates exceptional selectivity for metabotropic glutamate receptor 4, with effective concentration 50 values of 240 nanomolar for human receptors and 110 nanomolar for rat receptors. This selectivity profile distinguishes VU 0361737 from earlier compounds in the field, as it shows minimal or no activity at other metabotropic glutamate receptor subtypes, including metabotropic glutamate receptor 1, 2, 3, 6, and 7. The compound displays only weak activity at metabotropic glutamate receptor 5 and metabotropic glutamate receptor 8, further emphasizing its selectivity for the metabotropic glutamate receptor 4 subtype.

| Receptor Subtype | Activity Level | EC₅₀ (Human) | EC₅₀ (Rat) |

|---|---|---|---|

| Metabotropic Glutamate Receptor 4 | High | 240 nM | 110 nM |

| Metabotropic Glutamate Receptor 1 | Inactive | >30 μM | >30 μM |

| Metabotropic Glutamate Receptor 2 | Inactive | >30 μM | >30 μM |

| Metabotropic Glutamate Receptor 3 | Inactive | >30 μM | >30 μM |

| Metabotropic Glutamate Receptor 5 | Weak | >30 μM | >30 μM |

| Metabotropic Glutamate Receptor 6 | Inactive | >30 μM | >30 μM |

| Metabotropic Glutamate Receptor 7 | Inactive | >30 μM | >30 μM |

| Metabotropic Glutamate Receptor 8 | Weak | >30 μM | >30 μM |

The development of VU 0361737 has contributed significantly to the understanding of allosteric modulation mechanisms and structure-activity relationships within the metabotropic glutamate receptor family. The compound's brain penetrant properties distinguish it from earlier tool compounds that suffered from poor central nervous system penetration. This characteristic has made VU 0361737 particularly valuable for in vivo research applications, allowing investigators to study metabotropic glutamate receptor 4 function in intact biological systems.

Within the context of allosteric modulator research, VU 0361737 represents an important example of how systematic medicinal chemistry approaches can yield compounds with improved selectivity and pharmacological properties. The compound has served as a foundation for further structure-activity relationship studies and has informed the design of subsequent generations of metabotropic glutamate receptor 4 modulators. Its success has validated the approach of targeting allosteric sites for achieving subtype selectivity, a principle that has been extended to other receptor families within the G-protein coupled receptor superfamily.

Properties

IUPAC Name |

N-(4-chloro-3-methoxyphenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-18-12-8-9(5-6-10(12)14)16-13(17)11-4-2-3-7-15-11/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYUXFNGXHNNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657816 | |

| Record name | N-(4-Chloro-3-methoxyphenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161205-04-4 | |

| Record name | N-(4-Chloro-3-methoxyphenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alternative Approaches

A stepwise route (Scheme 11 in) involves intermediate diamine functionalization, though this method is less efficient for VU 0361737 due to unnecessary complexity. Instead, the direct coupling method is favored for scalability and cost-effectiveness.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using gradients of ethyl acetate/hexanes (30–70%) or methanol/dichloromethane (5–10%). High-performance liquid chromatography (HPLC) with C18 columns confirms ≥99% purity, as specified in commercial datasheets.

Spectroscopic Data

-

H NMR (400 MHz, DMSO-): δ 10.42 (s, 1H, NH), 8.70–8.72 (m, 1H, pyridine-H), 8.10–8.15 (m, 1H, pyridine-H), 7.90–7.95 (m, 1H, pyridine-H), 7.50–7.55 (m, 1H, phenyl-H), 7.30–7.35 (m, 1H, phenyl-H), 7.10–7.15 (m, 1H, phenyl-H), 3.85 (s, 3H, OCH).

Challenges and Optimization Insights

Byproduct Mitigation

Chemical Reactions Analysis

Types of Reactions

VU0361737 primarily undergoes substitution reactions due to the presence of the chloro and methoxy groups on the aromatic ring. These groups can be substituted under appropriate conditions to form various derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation and Reduction:

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amide derivative, while reduction could lead to the formation of a corresponding amine.

Scientific Research Applications

VU0361737 has been extensively studied for its neuroprotective properties. It is particularly noted for its potential in Parkinson’s disease research due to its ability to modulate the mGluR4 receptor . Additionally, it has applications in:

Chemistry: Used as a tool compound to study allosteric modulation of mGluR4.

Biology: Investigated for its effects on neuronal cells and its potential to protect against neurodegenerative conditions.

Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases.

Industry: Utilized in the development of new pharmacological agents targeting mGluR4.

Mechanism of Action

VU0361737 exerts its effects by binding to the mGluR4 receptor and enhancing its activity. This positive allosteric modulation leads to increased receptor activation in the presence of the natural ligand, glutamate. The enhanced receptor activity is associated with neuroprotective effects, making it a promising candidate for treating neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

VU0155041: Another positive allosteric modulator of mGluR4 with similar neuroprotective properties.

VU0422288: Known for its selectivity towards mGluR4 and potential therapeutic applications in neurodegenerative diseases.

Uniqueness

VU0361737 stands out due to its high selectivity and potency as a positive allosteric modulator of mGluR4. Its ability to penetrate the central nervous system and provide neuroprotective effects makes it particularly valuable in the context of Parkinson’s disease research .

Biological Activity

VU 0361737 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4), which has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease. This article delves into the biological activity of VU 0361737, summarizing its mechanism of action, pharmacokinetics, and relevant case studies that highlight its therapeutic potential.

VU 0361737 enhances the activity of mGluR4 by binding to an allosteric site on the receptor. This modulation increases the receptor's response to glutamate, its natural ligand. The compound exhibits distinct pharmacological properties:

- EC50 Values :

- Human mGluR4: 240 nM

- Rat mGluR4: 110 nM

This indicates a higher potency in rat models, which can be critical for preclinical studies .

Pharmacokinetics

The pharmacokinetic profile of VU 0361737 is characterized by:

- High Plasma Clearance : 894 mL/min/kg

- Terminal Elimination Half-Life : Approximately 1.9 hours in rats following intraperitoneal injection at a dosage of 10 mg/kg .

These properties suggest that while VU 0361737 is rapidly cleared from the system, its CNS penetrance allows it to effectively cross the blood-brain barrier, making it a viable candidate for central nervous system applications.

Neuroprotective Properties

VU 0361737 has been investigated for its neuroprotective effects. In laboratory settings, it has demonstrated:

- Inhibition of Neuronal Cell Death : The compound has shown potential in protecting neuronal cells from apoptosis induced by neurotoxic agents.

- Influence on Neurotransmission : By modulating mGluR4, VU 0361737 can alter neurotransmission dynamics, which may help mitigate symptoms associated with neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the effects of VU 0361737 in various experimental models:

- Parkinson's Disease Models :

- Anxiety and Stress Responses :

Summary Table of Biological Activity

| Parameter | Value |

|---|---|

| Target Receptor | mGluR4 |

| EC50 (Human) | 240 nM |

| EC50 (Rat) | 110 nM |

| Plasma Clearance | 894 mL/min/kg |

| Half-Life (Rat) | 1.9 hours |

| Dosage for Studies (Rat) | 10 mg/kg |

| Neuroprotective Effects | Yes |

| Potential Applications | Parkinson's Disease, Anxiety Disorders |

Future Directions

Research into VU 0361737 is ongoing, with future studies aimed at:

- Exploring its effects in human clinical trials.

- Investigating structure-activity relationships (SAR) to optimize its pharmacological properties.

- Evaluating long-term safety and efficacy profiles in chronic disease models.

Q & A

Q. What is the mechanistic basis for VU 0361737's selectivity as a positive allosteric modulator (PAM) of mGlu4 receptors?

VU 0361737 exhibits selectivity for mGlu4 receptors with EC₅₀ values of 240 nM (human) and 110 nM (rat), demonstrating minimal activity at mGlu5 and mGlu8 receptors and inhibitory effects on mGlu1, mGlu2, mGlu3, mGlu6, and mGlu7 receptors . To validate selectivity, researchers should:

- Perform concentration-response assays across mGlu receptor subtypes using recombinant cell lines.

- Compare EC₅₀/IC₅₀ values with reference ligands to confirm receptor-specific modulation.

- Use radioligand binding assays to rule off-target interactions.

Q. What experimental models are appropriate for assessing VU 0361737's CNS penetration and pharmacokinetics?

VU 0361737 is reported to penetrate the CNS, making rodent models (e.g., Parkinson’s disease or anxiety models) suitable for in vivo studies . Key methodological steps include:

- Measuring plasma and brain tissue concentrations via LC-MS/MS to calculate brain-to-plasma ratios.

- Correlating pharmacokinetic data (e.g., half-life, bioavailability) with behavioral or electrophysiological outcomes.

- Validating target engagement using ex vivo receptor occupancy assays.

Q. How can researchers design dose-response studies to evaluate VU 0361737's efficacy in disease models?

- Use a logarithmic dose range (e.g., 0.1–30 mg/kg) based on prior EC₅₀ data .

- Incorporate positive controls (e.g., orthosteric agonists) and negative controls (vehicle/knockout models).

- Apply ANOVA with post hoc tests to identify statistically significant thresholds for therapeutic effects.

Advanced Research Questions

Q. How can contradictory data on VU 0361737's off-target effects be resolved?

Discrepancies in off-target activity may arise from assay conditions (e.g., calcium flux vs. cAMP assays). To address this:

- Replicate studies across independent labs using standardized protocols (e.g., NIH’s Psychoactive Drug Screening Program).

- Perform meta-analyses of existing datasets to identify confounding variables (e.g., species differences, buffer composition) .

- Use computational modeling to predict binding pocket interactions and refine structure-activity relationships.

Q. What strategies optimize in vitro assays for detecting mGlu4 receptor potentiation by VU 0361737?

- Assay Design : Use fluorescent calcium indicators (e.g., Fluo-4) in HEK293 cells expressing mGlu4 and Gα₁₅ to amplify signal .

- Data Normalization : Express responses as % potentiation relative to maximal glutamate efficacy.

- Quality Control : Include reference PAMs (e.g., PHCCC) to validate assay sensitivity and minimize batch variability .

Q. How can researchers integrate multi-omics approaches to study VU 0361737's downstream signaling pathways?

- Combine RNA sequencing (to identify transcriptomic changes) with phosphoproteomics (to map kinase activation).

- Use pathway enrichment tools (e.g., DAVID, STRING) to link omics data to functional outcomes (e.g., neuroprotection) .

- Validate findings using CRISPR/Cas9-mediated gene silencing in primary neuronal cultures.

Q. What ethical and methodological considerations apply to preclinical studies involving VU 0361737?

- Ethics : Follow ARRIVE guidelines for animal welfare, including randomization, blinding, and power analysis to minimize subject numbers .

- Reproducibility : Pre-register study protocols on platforms like Open Science Framework and share raw data in public repositories (e.g., Zenodo) .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies on VU 0361737?

- Feasible : Ensure access to validated mGlu4 receptor models and compound supplies .

- Novel : Investigate understudied applications (e.g., neuroinflammatory disorders) or synergistic combinations (e.g., with L-DOPA in Parkinson’s).

- Relevant : Align hypotheses with unmet clinical needs (e.g., treatment-resistant depression) .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of VU 0361737?

- Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ and Hill coefficients.

- Use mixed-effects models to account for inter-subject variability in longitudinal studies .

- Apply false discovery rate (FDR) corrections in high-throughput datasets to reduce Type I errors .

Data Interpretation and Reporting

Q. How should researchers address variability in VU 0361737's potency across species (e.g., human vs. rat mGlu4 receptors)?

Q. What guidelines ensure rigorous reporting of negative or inconclusive results with VU 0361737?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.